1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Description
1-(2,6-dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
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Biological Activity
1-(2,6-Dichlorobenzyl)-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound with significant potential in pharmacological applications. This article reviews its biological activity, including antimicrobial and antiproliferative effects, as well as its physicochemical properties.
- Molecular Formula : C19H12Cl2F2N2O2
- Molecular Weight : 409.21 g/mol
- CAS Number : 339008-61-6
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating the efficacy against various bacterial strains, the compound showed promising results against gram-positive bacteria and mycobacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 1 µg/mL |
Methicillin-resistant S. aureus (MRSA) | < 1 µg/mL |
Mycobacterium tuberculosis | < 5 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent, particularly in treating infections caused by resistant strains of bacteria .
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated against various cancer cell lines. The results indicated that it possesses cytotoxic properties that inhibit the growth of cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
HT-29 (Colon Cancer) | 15 |
A549 (Lung Cancer) | 12 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the specific pathways involved .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of the dichlorobenzyl and difluorophenyl groups plays a crucial role in enhancing its biological activity. Modifications in these substituents have been shown to impact both antimicrobial and antiproliferative activities significantly.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Fluorinated Pyridines : A series of fluorinated pyridines were synthesized and evaluated for their biological activities. The study found that variations in halogen substitution influenced both antibacterial and anticancer activities significantly .
- Comparative Study on Thiazolylacetamides : This research highlighted the importance of chemical reactivity and coordination ability in determining biological activity. Similar trends were observed with dichloro-substituted compounds .
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F2N2O2/c20-14-4-1-5-15(21)13(14)10-25-8-2-3-12(19(25)27)18(26)24-17-7-6-11(22)9-16(17)23/h1-9H,10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZGIKTCAAZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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